molecular formula C17H17ClN2O3S B2990328 5-chloro-N-(1-ethyl-2-oxoindolin-5-yl)-2-methylbenzenesulfonamide CAS No. 921536-42-7

5-chloro-N-(1-ethyl-2-oxoindolin-5-yl)-2-methylbenzenesulfonamide

Cat. No.: B2990328
CAS No.: 921536-42-7
M. Wt: 364.84
InChI Key: ZGFKOHSHLFAJEM-UHFFFAOYSA-N
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Description

5-Chloro-N-(1-ethyl-2-oxoindolin-5-yl)-2-methylbenzenesulfonamide is a complex organic compound that belongs to the class of sulfonamide derivatives. This compound features a chloro group, an ethyl group, a methyl group, and a sulfonamide group attached to an indolin-2-one core. Due to its unique structure, it has garnered interest in various scientific fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-chloro-N-(1-ethyl-2-oxoindolin-5-yl)-2-methylbenzenesulfonamide typically involves multiple steps, starting with the preparation of the indolin-2-one core One common approach is the Fischer indole synthesis, which involves the cyclization of an aryl hydrazine with a ketone under acidic conditions

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors to ensure efficiency and consistency. The use of catalysts and optimized reaction conditions can help achieve high yields and purity. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo several types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as alkyl halides or amines.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of alcohols or amines.

  • Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its sulfonamide group makes it a versatile intermediate in organic synthesis.

Biology: In biological research, 5-chloro-N-(1-ethyl-2-oxoindolin-5-yl)-2-methylbenzenesulfonamide has been studied for its potential biological activities. It has shown promise in various assays, including antimicrobial and anticancer activities.

Medicine: In the medical field, this compound has been investigated for its potential therapeutic applications. Its ability to interact with biological targets makes it a candidate for drug development.

Industry: In industry, this compound is used in the production of dyes, pigments, and other chemical products. Its unique properties make it valuable in various manufacturing processes.

Mechanism of Action

The mechanism by which 5-chloro-N-(1-ethyl-2-oxoindolin-5-yl)-2-methylbenzenesulfonamide exerts its effects involves its interaction with specific molecular targets. The sulfonamide group can bind to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • 5-Chloro-N-(2-oxoindolin-5-yl)-2-methylbenzenesulfonamide: Similar structure but lacks the ethyl group.

  • 5-Chloro-N-(1-methyl-2-oxoindolin-5-yl)-2-methylbenzenesulfonamide: Similar structure but has a methyl group instead of an ethyl group.

  • 5-Chloro-N-(1-ethyl-2-oxoindolin-5-yl)-benzenesulfonamide: Similar structure but lacks the methyl group.

Uniqueness: The presence of both the ethyl and methyl groups in 5-chloro-N-(1-ethyl-2-oxoindolin-5-yl)-2-methylbenzenesulfonamide gives it unique chemical and biological properties compared to its analogs. These modifications can affect its reactivity, solubility, and biological activity, making it a valuable compound for various applications.

Properties

IUPAC Name

5-chloro-N-(1-ethyl-2-oxo-3H-indol-5-yl)-2-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClN2O3S/c1-3-20-15-7-6-14(8-12(15)9-17(20)21)19-24(22,23)16-10-13(18)5-4-11(16)2/h4-8,10,19H,3,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGFKOHSHLFAJEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)CC2=C1C=CC(=C2)NS(=O)(=O)C3=C(C=CC(=C3)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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